molecular formula C16H10N2O B8676264 4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

Cat. No. B8676264
M. Wt: 246.26 g/mol
InChI Key: DLZBASAAKFLHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C16H10N2O and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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properties

Product Name

4-(2-Phenyl-1,3-oxazol-4-yl)benzonitrile

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-12-6-8-13(9-7-12)15-11-19-16(18-15)14-4-2-1-3-5-14/h1-9,11H

InChI Key

DLZBASAAKFLHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of the 2-bromo-1-(4-cyanophenyl)ethanone (4 g, 17.85 mmol) and benzamide (5.41 g, 44.6 mmol) was heated to 135° C. for 3 hours. Then the reaction mixture was cooled, and partitioned between diethyl ether and water. The aqueous layer was extracted with ether twice, and the combined organic layers were washed with 1N NaOH, 1N HCl, water, and brine, dried over MgSO4. After concentration, the solid residue was dissolved in CHCl3. The insoluable solid was filtered through a flits funnel and discarded. The CHCl3 solution was filtered through a pad of silica and evaporate to dryness to give 2.9 g (66% yield) of 4-(2-phenyl-1,3-oxazol-4-yl)benzonitrile. LCMS: m/z 247.1 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One

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